molecular formula C12H16O B13902507 (Z)-5-(4-methylphenyl)pent-4-en-1-ol

(Z)-5-(4-methylphenyl)pent-4-en-1-ol

Cat. No.: B13902507
M. Wt: 176.25 g/mol
InChI Key: BQANUJYSXSTOTQ-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(4-methylphenyl)pent-4-en-1-ol is an organic compound characterized by the presence of a phenyl group substituted with a methyl group at the para position, attached to a pentenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-methylphenyl)pent-4-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and 1-pentene.

    Grignard Reaction: The 4-methylbenzaldehyde is reacted with a Grignard reagent derived from 1-pentene to form the corresponding alcohol.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-methylphenyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major products include 4-methylbenzaldehyde and 4-methylbenzoic acid.

    Reduction: The major product is (Z)-5-(4-methylphenyl)pentanol.

    Substitution: The major products depend on the substituent introduced, such as 4-bromo-5-(4-methylphenyl)pent-4-en-1-ol.

Scientific Research Applications

Chemistry

(Z)-5-(4-methylphenyl)pent-4-en-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of phenyl-substituted alkenes on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its structural features may be exploited to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique aroma and chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (Z)-5-(4-methylphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets. The phenyl group and the double bond play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(4-methylphenyl)pent-4-en-1-ol: The trans isomer of the compound, differing in the configuration around the double bond.

    4-methylphenylpentanol: A saturated analog without the double bond.

    4-methylbenzyl alcohol: A simpler analog with a shorter carbon chain.

Uniqueness

(Z)-5-(4-methylphenyl)pent-4-en-1-ol is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions. The presence of both a phenyl group and a double bond in the same molecule provides a combination of aromatic and aliphatic properties, making it versatile for various applications.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(Z)-5-(4-methylphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h3,5-9,13H,2,4,10H2,1H3/b5-3-

InChI Key

BQANUJYSXSTOTQ-HYXAFXHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\CCCO

Canonical SMILES

CC1=CC=C(C=C1)C=CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.